Cas no 2877657-23-1 (2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine)

2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methylpiperazine and methylpyridinylpiperazine moieties. Its structural complexity and dual piperazine substitutions contribute to its potential as a versatile intermediate in pharmaceutical research, particularly in the development of kinase inhibitors or receptor modulators. The presence of nitrogen-rich heterocycles enhances its binding affinity to biological targets, while the methyl groups improve metabolic stability. This compound is of interest in medicinal chemistry for its potential application in designing bioactive molecules with tailored pharmacokinetic properties. Its synthetic utility lies in the modularity of its functional groups, enabling further derivatization for structure-activity relationship studies.
2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine structure
2877657-23-1 structure
商品名:2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine
CAS番号:2877657-23-1
MF:C20H29N7
メガワット:367.491163015366
CID:5308923
PubChem ID:165433375

2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine 化学的及び物理的性質

名前と識別子

    • 2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine
    • AKOS040873709
    • 2877657-23-1
    • F6790-1759
    • 2-Methyl-4-(4-methyl-1-piperazinyl)-6-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrimidine
    • インチ: 1S/C20H29N7/c1-16-5-4-6-18(21-16)25-11-13-27(14-12-25)20-15-19(22-17(2)23-20)26-9-7-24(3)8-10-26/h4-6,15H,7-14H2,1-3H3
    • InChIKey: LWFJHTJNUARTSM-UHFFFAOYSA-N
    • ほほえんだ: C1(C)=NC(N2CCN(C3=NC(C)=CC=C3)CC2)=CC(N2CCN(C)CC2)=N1

計算された属性

  • せいみつぶんしりょう: 367.24844395g/mol
  • どういたいしつりょう: 367.24844395g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 3
  • 複雑さ: 459
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 51.6Ų

じっけんとくせい

  • 密度みつど: 1.175±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 580.1±50.0 °C(Predicted)
  • 酸性度係数(pKa): 11.00±0.50(Predicted)

2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6790-1759-10mg
2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine
2877657-23-1
10mg
$118.5 2023-09-07
Life Chemicals
F6790-1759-4mg
2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine
2877657-23-1
4mg
$99.0 2023-09-07
Life Chemicals
F6790-1759-5mg
2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine
2877657-23-1
5mg
$103.5 2023-09-07
Life Chemicals
F6790-1759-20mg
2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine
2877657-23-1
20mg
$148.5 2023-09-07
Life Chemicals
F6790-1759-25mg
2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine
2877657-23-1
25mg
$163.5 2023-09-07
Life Chemicals
F6790-1759-40mg
2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine
2877657-23-1
40mg
$210.0 2023-09-07
Life Chemicals
F6790-1759-75mg
2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine
2877657-23-1
75mg
$312.0 2023-09-07
Life Chemicals
F6790-1759-3mg
2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine
2877657-23-1
3mg
$94.5 2023-09-07
Life Chemicals
F6790-1759-100mg
2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine
2877657-23-1
100mg
$372.0 2023-09-07
Life Chemicals
F6790-1759-30mg
2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine
2877657-23-1
30mg
$178.5 2023-09-07

2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine 関連文献

2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidineに関する追加情報

2-Methyl-4-(4-Methylpiperazin-1-yl)-6-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]pyrimidine

2-Methyl-4-(4-Methylpiperazin-1-yl)-6-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]pyrimidine is a complex pyrimidine derivative with a unique molecular architecture that integrates multiple piperazine and pyridine functional groups. This compound, with the CAS No. 2877657-23-1, represents a significant advancement in the field of drug discovery and targeted therapy development. Its structural complexity suggests potential applications in pharmacological research, particularly in areas such as neurological disorders, cancer treatment, and inflammatory diseases. The pyrimidine ring serves as the central scaffold, while the piperazine and pyridine moieties contribute to its bioavailability and target-specific interactions.

The molecular structure of 2-Methyl-4-(4-Methylpiperazin-1-yl)-6-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]pyrimidine is characterized by two distinct piperazine rings connected to the pyrimidine core through specific functional groups. The 4-methylpiperazin-1-yl group on the 4-position of the pyrimidine ring and the 4-(6-methylpyridin-2-yl)piperazin-1-yl group on the 6-position form a dual heterocyclic system that enhances the molecule's binding affinity to target proteins. Recent studies have highlighted the role of piperazine-based ligands in modulating G-protein coupled receptors (GPCRs) and ion channels, which are critical targets for therapeutic intervention in neurological and psychiatric disorders.

2-Methyl-4-(4-Methylpiperazin-1-yl)-6-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]pyrimidine has been identified as a potential candidate for kinase inhibition, a strategy widely explored in cancer therapy. Kinases are key enzymes involved in cell proliferation and apoptosis, and their dysregulation is implicated in the pathogenesis of various cancers. The pyridine ring in this compound may contribute to its selectivity toward specific kinase families, such as ERK1/2 and JAK-STAT, which are frequently mutated in solid tumors. Preliminary in vitro studies suggest that this compound exhibits significant inhibitory activity against these kinases, making it a promising lead for targeted therapy in oncology.

The synthesis of 2-Methyl-4-(4-Methylpiperazin-1-yl)-6-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]pyrimidine involves a multi-step organic synthesis process that combines piperazine derivatives and pyridine-based scaffolds. The methyl group at the 2-position of the pyrimidine ring is critical for hydrophobic interactions with target proteins, while the methyl groups on the piperazine rings enhance solubility and metabolic stability. Recent methodological advances in solid-phase peptide synthesis and click chemistry have enabled the efficient construction of such complex heterocyclic systems, facilitating the development of structure-activity relationship (SAR) studies for drug optimization.

2-Methyl-4-(4-Methylpiperazin-1-yl)-6-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]pyrimidine has also shown potential in neurological research, particularly in the context of Parkinson's disease and Alzheimer's disease. The piperazine moieties in this compound may interact with dopamine receptors or acetylcholine esterase, modulating neurotransmitter activity and synaptic function. In vivo studies using animal models have indicated that this compound may reduce neuronal degeneration and inflammatory markers, suggesting its therapeutic potential in neurodegenerative disorders. Further clinical trials are needed to validate these findings and assess its safety profile.

2-Methyl-4-(4-Methylpiperazin-1-yl)-6-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]pyrimidine is currently under investigation for its anti-inflammatory properties in chronic diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The pyridine ring may act as a modulator of cytokine signaling pathways, while the piperazine groups could influence immune cell activation. Inflammatory mediators such as TNF-α and IL-6 are known to be overexpressed in these conditions, and the inhibitory activity of this compound against these targets has been observed in preclinical studies. This dual functionality makes it a candidate for multi-target therapy in autoimmune diseases.

Recent advances in computational chemistry have enabled the virtual screening of 2-Methyl-4-(4-Methylpiperazin-1-yl)-6-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]pyrimidine against a database of protein targets, identifying potential binding sites and interaction patterns. Molecular docking studies have shown that the piperazine rings can form hydrogen bonds with amino acid residues in target proteins, enhancing selectivity and potency. These findings provide a theoretical basis for structure-based drug design and rational optimization of this compound for clinical applications.

The safety profile of 2-Methyl-4-(4-Methylpiperazin-1-yl)-6-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]pyrimidine is currently under evaluation, with toxicological studies focusing on acute and chronic exposure. The methyl groups on the piperazine rings may contribute to metabolic stability, but their toxicological impact needs to be assessed in long-term studies. In vivo toxicity assays are being conducted to determine the maximum tolerated dose (MTD) and potential side effects, ensuring its therapeutic safety in clinical settings.

Looking ahead, 2-Methyl-4-(4-Methylpiperazin-1-yl)-6-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]pyrimidine holds significant promise for pharmacological research and therapeutic innovation. Its multifunctional design and target-specific interactions make it a valuable candidate for disease-modifying therapies in complex pathologies. Further preclinical and clinical studies are essential to unlock its full therapeutic potential and real-world applicability in modern medicine.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD